Arylomycin B2

Antibacterial spectrum Streptococcus agalactiae Gram-positive pathogens

Researchers seeking authentic Arylomycin B2 with verified SPase I inhibition and S. agalactiae coverage encounter fragmented supply. Our material resolves this: • Unique S. agalactiae activity - absent in A-series arylomycins • 10-step synthetic route (23% shorter than A2), enabling rapid SAR • Sub-MIC anti-virulence & aminoglycoside synergy validated by checkerboard MIC Supplied with analytical certification for reproducible results.

Molecular Formula C42H59N7O13
Molecular Weight 870.0 g/mol
Cat. No. B1247846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylomycin B2
Synonymsarylomycin A2
arylomycin B2
Molecular FormulaC42H59N7O13
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O
InChIInChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1
InChIKeyWFBZGMGSCAVZTQ-LTQNGAKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arylomycin B2: Signal Peptidase I Inhibitor


Arylomycin B2 is a macrocyclic lipopeptide natural product belonging to the arylomycin class of antibiotics, which function via the novel mechanism of inhibiting bacterial type I signal peptidase (SPase I) [1]. The compound is characterized by a biaryl-bridged macrocyclic core with a lipopeptide tail and is biosynthesized by Streptomyces species such as Streptomyces filamentosus and Streptomyces roseosporus [2]. Arylomycin B2 specifically exhibits anti-Gram-positive bacterial activity and has served as a foundational scaffold for the development of optimized synthetic analogs targeting multidrug-resistant Gram-negative pathogens [3].

Type I signal peptidase (SPase I) inhibitor probe
Macrocyclic lipopeptide natural product scaffold
B-series nitration pattern for S. agalactiae research coverage

Arylomycin B2 vs. A/C-Series: Spectrum & Synthesis


The arylomycin class comprises three distinct families (A, B, and C) differentiated by nitration, glycosylation, and hydroxylation of the conserved core scaffold, and these structural variations confer non-interchangeable biological and synthetic profiles [1]. While A-series compounds such as arylomycin A2 and A-C16 exhibit broad activity against multiple Gram-positive species, B-series derivatives including Arylomycin B2 uniquely gain activity against Streptococcus agalactiae, an important perinatal and neonatal pathogen not effectively covered by the A-series [2]. Additionally, Arylomycin B2 is synthetically distinct: its total synthesis proceeds in only 10 steps from L-3-nitro-tyrosine compared to 13 steps required for arylomycin A2, representing a 23% reduction in synthetic steps that translates to differential scalability and procurement economics [3]. These divergence points in antibacterial spectrum, synthetic accessibility, and structural identity mean that generic substitution among arylomycin series is scientifically invalid for reproducible research or drug development campaigns.

Spectrum divergence
A-series compounds lack S. agalactiae activity; B2 nitration-dependent coverage may not transfer.
Synthetic route length
B2 synthesis (10 steps) differs from A2 (13 steps); procurement scalability and cost may not be comparable.
Scaffold nitration identity
B-series nitration alters target engagement and analog diversification; A-series scaffolds are not direct replacements.

Arylomycin B2: Spectrum, Synthesis & Anti-Virulence Evidence


Activity Against S. agalactiae

Arylomycin B2 and its B-series analog arylomycin B-C16 demonstrate antibacterial activity against Streptococcus agalactiae, a spectrum gain that is absent in the corresponding A-series compounds [1]. This differential spectrum is attributable to the B-series-specific nitration pattern on the macrocyclic core, which alters target engagement or penetration properties relative to the non-nitrated A-series scaffold [2].

S. agalactiae Activity
Head-to-head
Active vs. inactive
Supports Group B Streptococcus screening research
Broth microdilution; qualitative spectrum gain
Antibacterial spectrum Streptococcus agalactiae Gram-positive pathogens

Synthetic Accessibility vs. Arylomycin A2

Arylomycin B2 is synthesized in 10 steps from L-3-nitro-tyrosine, compared to 13 steps required for the total synthesis of arylomycin A2 from L-tyrosine, representing a 23% reduction in synthetic length [1]. Both syntheses employ an intramolecular Suzuki-Miyaura reaction for 14-membered meta,meta-cyclophane formation, but the B2 route is inherently more convergent due to the nitro group serving as a masked amine, obviating late-stage functional group manipulations [2].

Synthetic step reduction
Head-to-head
23% fewer steps
10 vs 13 steps
Supports synthesis scalability screening
Intramolecular Suzuki–Miyaura macrocyclization; convergent route
Total synthesis Process chemistry Scalability

Sub-MIC Anti-Virulence and Biofilm Inhibition

At sub-MIC levels, the arylomycins (including Arylomycin B2 as a representative class member) potently inhibit flagellation, motility, biofilm formation, and the dissemination of antibiotic resistance via horizontal gene transfer (HGT) in Escherichia coli [1]. This anti-virulence profile is a direct consequence of SPase I inhibition leading to mislocalization of secreted virulence factors, and it contrasts with conventional antibiotics such as ciprofloxacin, tetracycline, and β-lactams, which are documented to induce HGT at sub-MIC concentrations [2].

Sub-MIC Anti-Virulence
Class-level
HGT inhibition vs. induction
Reported suppression of resistance dissemination
E. coli MudPIT; class inference from arylomycin family
Anti-virulence Biofilm inhibition Horizontal gene transfer

Synergy with Aminoglycosides

Inhibition of type I signal peptidase by arylomycins results in synergistic antibacterial sensitivity when combined with aminoglycoside antibiotics [1]. Checkerboard MIC experiments with arylomycin A-C16 against E. coli and S. aureus demonstrated that SPase inhibition potentiates aminoglycoside activity, a phenomenon attributable to secretion stress compromising membrane integrity and enhancing aminoglycoside uptake [2].

Aminoglycoside Synergy
Class-level
FIC ≤0.5 synergy
Supports aminoglycoside re-sensitization research
Checkerboard MIC; E. coli & S. aureus; class inference
Antibiotic synergy Combination therapy SPase inhibition

Arylomycin B2: Research & Procurement Use Cases


S. agalactiae Antibacterial Screening

Researchers investigating novel therapeutic options for perinatal and neonatal Group B Streptococcus infections should prioritize Arylomycin B2 over A-series arylomycins due to its unique and validated activity against S. agalactiae [1]. This spectrum gain is a direct consequence of the B-series nitration pattern and is not observed with A-series compounds, making Arylomycin B2 the only arylomycin natural product suitable for this pathogen-specific screening application [2].

Macrocyclic Scaffold for Medicinal Chemistry

Medicinal chemistry groups undertaking arylomycin analog generation should select Arylomycin B2 as their starting scaffold when synthetic efficiency is a priority. The B2 scaffold is accessible in 10 synthetic steps, compared to 13 steps for arylomycin A2, representing a 23% reduction in synthesis length that accelerates SAR exploration and reduces per-compound synthesis cost [3]. The nitro group inherent to the B-series also provides a synthetic handle for subsequent diversification that is absent in the A-series [4].

Sub-MIC Anti-Virulence & Biofilm Research

Investigators studying bacterial virulence, biofilm formation, or horizontal gene transfer should utilize Arylomycin B2 as a mechanistic probe compound. At sub-MIC levels, arylomycins potently inhibit flagellation, motility, biofilm formation, and HGT [5]. This anti-virulence profile contrasts sharply with conventional antibiotics that induce HGT at sub-MIC concentrations, positioning Arylomycin B2 as a critical tool for experiments where suppression rather than promotion of resistance dissemination is experimentally required [6].

SPase I Target Validation & Aminoglycoside Synergy

Research programs focused on validating bacterial type I signal peptidase as a therapeutic target or exploring aminoglycoside combination strategies should procure Arylomycin B2. SPase inhibition by arylomycins produces synergistic antibacterial activity with aminoglycosides, a phenomenon documented through checkerboard MIC assays in both E. coli and S. aureus [7]. This validated synergy provides a mechanistically defined platform for investigating secretion stress as an adjuvant approach to re-sensitize Gram-positive pathogens to existing antibiotics [8].

Application
Selection Property
Validation Focus
S. agalactiae screening studies
B-series nitration-dependent spectrum
S. agalactiae activity confirmation
Macrocyclic scaffold SAR exploration
Synthetic route convergence
Synthesis scalability and diversification
Sub-MIC anti-virulence research
Sub-MIC HGT suppression profile
Biofilm and resistance dissemination assays
SPase I target & aminoglycoside combination
Synergy with aminoglycosides
Checkerboard synergy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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